2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid
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Overview
Description
2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid can be achieved through conventional and microwave-assisted methods. One common approach involves the reaction of 2-amino-4,6-dioxopyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted and modified pyrimidine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pyrimidine metabolism
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dioxopyrimidine: A precursor in the synthesis of 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid.
2-Amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N3O4 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(2-amino-4,6-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-3(6(13)14)10-5(12)2-4(11)9-7(10)8/h3H,2H2,1H3,(H,13,14)(H2,8,9,11) |
InChI Key |
PWRUXFQWEPTHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CC(=O)N=C1N |
Origin of Product |
United States |
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